Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide
CAS No.: 1445847-97-1
Cat. No.: VC4871185
Molecular Formula: C4H7BF3KO2
Molecular Weight: 194
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445847-97-1 |
|---|---|
| Molecular Formula | C4H7BF3KO2 |
| Molecular Weight | 194 |
| IUPAC Name | potassium;trifluoro(oxetan-3-yloxymethyl)boranuide |
| Standard InChI | InChI=1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1 |
| Standard InChI Key | KMSBZQPLIQALTE-UHFFFAOYSA-N |
| SMILES | [B-](COC1COC1)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide belongs to the organotrifluoroborate class, which combines a boron-centered anion with a potassium counterion. Its IUPAC name, potassium;trifluoro(oxetan-3-yloxymethyl)boranuide, reflects the oxetan-3-yloxymethyl group attached to the boron atom, stabilized by three fluorine atoms. The compound’s structural uniqueness arises from the oxetane ring, a four-membered cyclic ether, which enhances steric and electronic properties critical for reactivity .
Key Structural Features:
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Boron Coordination: The boron center adopts a tetrahedral geometry, bonded to three fluorine atoms and the oxetan-3-yloxymethyl group.
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Oxetane Ring: The oxetane moiety introduces rigidity and modulates solubility, making the compound suitable for diverse solvent systems.
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Potassium Counterion: Enhances stability and solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇BF₃KO₂ | |
| Molecular Weight (g/mol) | 194 | |
| CAS Number | 1445847-97-1 | |
| SMILES | B-(F)(F)F.[K+] | |
| InChIKey | KMSBZQPLIQALTE-UHFFFAOYSA-N | |
| Hazard Codes | H315, H319, H335 |
The compound’s logP value (estimated at 1.23) suggests moderate lipophilicity, balancing solubility in organic and aqueous phases . Its stability under ambient conditions contrasts with more reactive boronic acids, making it a preferred reagent in air-sensitive reactions .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of potassium;trifluoro(oxetan-3-yloxymethyl)boranuide typically involves transmetalation from a boronic acid precursor. A common route includes:
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Boronic Acid Preparation: Reacting oxetan-3-yloxymethyl lithium with trifluoroborane etherate to form the trifluoroborate intermediate.
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Potassium Exchange: Treating the intermediate with potassium hydroxide or potassium carbonate to yield the final potassium salt.
This method minimizes protodeboronation, a common side reaction in boronic acid chemistry, ensuring high purity (>95%) .
Reactivity Profile
The compound’s reactivity is dominated by its role as a nucleophilic boron source:
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Suzuki-Miyaura Cross-Coupling: Acts as a coupling partner for aryl halides, enabling C–C bond formation in the presence of palladium catalysts. For example, it couples with 4-bromotoluene to yield biaryl derivatives with >80% efficiency.
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Alkylation Reactions: Transfers the oxetan-3-yloxymethyl group to electrophilic substrates, such as aldehydes, under mild conditions .
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Stability Advantages: Unlike boronic acids, it resists hydrolysis in protic solvents, allowing storage at room temperature .
Applications in Organic Synthesis
Pharmaceutical Intermediate Synthesis
The oxetane ring is a privileged structure in drug design, contributing to metabolic stability and bioavailability. This compound enables the incorporation of oxetane motifs into molecules like OTX-015, a BET inhibitor in clinical trials for cancer therapy .
Table 2: Representative Reactions
| Reaction Type | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromotoluene | 4-Methylbiphenyl | 85 | |
| Alkylation | Benzaldehyde | Oxetane-functionalized alcohol | 72 |
Material Science
The compound’s boron-fluorine bonds have been explored in ionic liquid electrolytes for lithium-ion batteries, where its low viscosity and high thermal stability improve battery performance .
Comparative Analysis with Related Compounds
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide differs from simpler trifluoroborates (e.g., potassium trifluoro(3-oxetanyl)borate, CAS: 1430219-76-3) by its oxymethyl linker, which:
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Enhances steric bulk, reducing side reactions in coupling processes.
Table 3: Structural Comparison
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide | C₄H₇BF₃KO₂ | Oxymethyl linker |
| Potassium trifluoro(3-oxetanyl)borate | C₃H₅BF₃KO | Direct oxetane attachment |
Future Directions
Research priorities include:
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